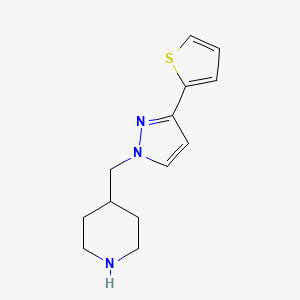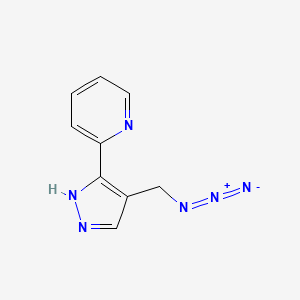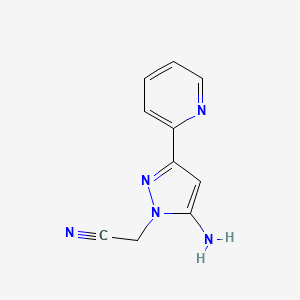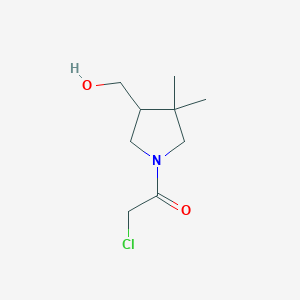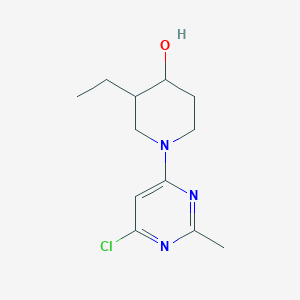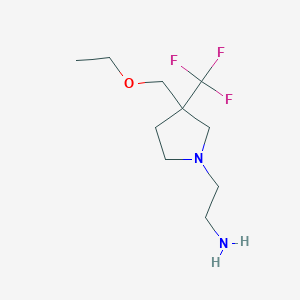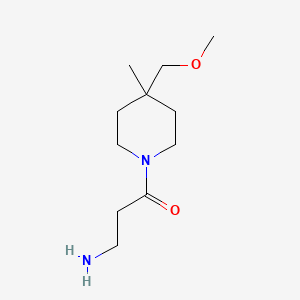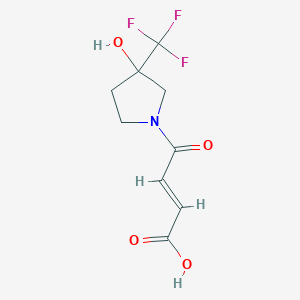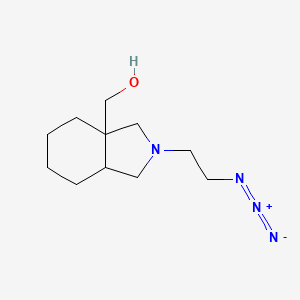
(2-(2-azidoethyl)octahydro-3aH-isoindol-3a-yl)methanol
Vue d'ensemble
Description
“(2-(2-azidoethyl)octahydro-3aH-isoindol-3a-yl)methanol” is a chemical compound with the molecular formula C11H20N4O and a molecular weight of 224.3 g/mol. It is categorized as an intermediate . This product is not intended for human or veterinary use and is for research use only.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. As an intermediate , it is likely involved in various chemical reactions to produce other compounds.Applications De Recherche Scientifique
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a high-quality reference standard. Its structural specificity allows for accurate calibration in analytical methods, ensuring precise quantification and identification in drug formulations .
Chemical Synthesis
In chemical synthesis, this azidoethyl isoindol derivative serves as a versatile intermediate. It can undergo various chemical reactions, including click chemistry, to produce novel compounds with potential therapeutic properties .
Material Science
Researchers in material science may explore the use of this compound in the development of new polymeric materials. Its azido group can facilitate cross-linking, which is crucial for creating polymers with enhanced mechanical and thermal properties .
Bioconjugation
The azido group of this molecule makes it suitable for bioconjugation techniques. It can be used to attach biomolecules to various surfaces or to each other, which is essential in creating targeted drug delivery systems .
Molecular Imaging
In molecular imaging, this compound could be employed as a precursor for the synthesis of contrast agents. Its ability to be tagged with imaging markers makes it valuable in enhancing the visualization of biological processes .
Neuroscience Research
Due to its isoindol structure, this compound may have applications in neuroscience research. It could be used to study neuroreceptor binding or to develop agents that can cross the blood-brain barrier for brain imaging or therapy .
Mécanisme D'action
The mechanism of action for this compound is not provided in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable if this compound is used solely for research purposes.
Orientations Futures
Propriétés
IUPAC Name |
[2-(2-azidoethyl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c12-14-13-5-6-15-7-10-3-1-2-4-11(10,8-15)9-16/h10,16H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBRCKWOLJYBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)CCN=[N+]=[N-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2-azidoethyl)octahydro-3aH-isoindol-3a-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



